1-Benzothiophene-3-carbonyl chloride (CAS 39827-12-8) is a highly reactive acylating agent used as a fundamental building block in organic synthesis. Its primary procurement value lies in providing direct and efficient access to the 1-benzothiophene-3-carbonyl moiety, a privileged scaffold found in a range of pharmacologically active compounds and functional organic materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuEsxXd6MM7gg0GHFuzTvvwN752m_gtH7dXPKoWxTj6lY82eDz81mXUf40UM5BL02378XSX2OIYZ_gPz0N-Iq7hr-tJMfI1DAMbY407YBVwtyoHvcm-svO9SVfEMfM2hzvfOVviA%3D%3D)] The compound serves as a key precursor for creating amides and esters integral to the development of kinase inhibitors, anti-inflammatory agents, and organic semiconductors.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVi3OcyR1v9-UXpuYEq5K7QYeUjv229xT6am9QH0xlSFypmd3GrwkSPwa1q9O5bjSFxfu51sxdEc5PZqGCbH3onRVA-UgbdWeYj9P2X48sDu7T1pjcgq4rkTXLwmiY91r-ljrVANCmNtTZIRbepZEJy3pC4tnR1_90xyqrdkHn6U1zt9SSY0jKKi33gjm2L1s0zE4cEXxdzYQurRXI4mIit9WMLvQIi02mcQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEw7Ntp0KYnaJjy1ibgoFOQNmUb7RqWOib70Wll77lNFkXCw-FX-iWFMytHrFcLDD5loqTVf07xjZA_2_ACzOp7vNBI3p1kiFBDExT3ixn346ml0iSU4KUEFUrOepiVjSRTyEiF)]
Selecting a substitute for 1-benzothiophene-3-carbonyl chloride introduces significant process and performance penalties. Replacing it with its parent, 1-benzothiophene-3-carboxylic acid, necessitates the use of coupling agents (e.g., HATU, CDI), adding process steps, reagent costs, and complex purification challenges.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] Using the constitutional isomer, 1-benzothiophene-2-carbonyl chloride, is invalid for applications where biological activity is tied to the specific geometry and electronic properties of the 3-substituted core.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuEsxXd6MM7gg0GHFuzTvvwN752m_gtH7dXPKoWxTj6lY82eDz81mXUf40UM5BL02378XSX2OIYZ_gPz0N-Iq7hr-tJMfI1DAMbY407YBVwtyoHvcm-svO9SVfEMfM2hzvfOVviA%3D%3D)] Furthermore, substituting with a simpler analog like thiophene-3-carbonyl chloride fails in materials science applications where the fused benzene ring is essential for creating the extended π-conjugated system required for high-performance organic electronics.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAudlT8OvmCmD6IQoQ8rno7BeWb-ehyqXBB6_7j1j4wPBSYBeSILkUw3tHPRSsMqjbUdWzmKxLoQBEtTn7BJgpdEvB8W0bjdjNb_PmJ_IZO38pyHopv8xU2VNOZrhBXL4eZ6ydQkDxZh4U__xtH94fm4L-u96MPx2gsc-LTL0NB68RjfWpd6WPgWhFnYwOWR8MuEzD88ElUBuiz1Krf69fLednQjKIARDknNe98m3yh9iD)]
As an acyl chloride, this compound is among the most reactive carboxylic acid derivatives, enabling direct, high-yield acylation of amines and alcohols without coupling agents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] In contrast, the corresponding 1-benzothiophene-3-carboxylic acid requires activation with stoichiometric coupling reagents like HATU, CDI, or MsCl, which increases raw material costs, complicates reaction workup, and introduces byproducts that must be removed in downstream purification.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuEsxXd6MM7gg0GHFuzTvvwN752m_gtH7dXPKoWxTj6lY82eDz81mXUf40UM5BL02378XSX2OIYZ_gPz0N-Iq7hr-tJMfI1DAMbY407YBVwtyoHvcm-svO9SVfEMfM2hzvfOVviA%3D%3D)] The use of the acyl chloride streamlines the synthesis of amides and esters by providing a more atom-economical and process-efficient pathway.
| Evidence Dimension | Reaction Pathway Complexity |
| Target Compound Data | Direct reaction with nucleophile (e.g., amine) to form amide. |
| Comparator Or Baseline | 1-Benzothiophene-3-carboxylic acid: Requires addition of a coupling agent (e.g., HATU, CDI) and a base (e.g., DIPEA) to form an activated intermediate prior to reaction with the nucleophile. |
| Quantified Difference | Reduces required reagents from 3+ (acid, amine, coupler, base) to 2 (acyl chloride, amine). |
| Conditions | Standard amide bond formation. |
This directly reduces process complexity, raw material costs, and purification burden, making it a superior procurement choice for scalable synthesis.
The positional chemistry of the benzothiophene core dictates biological activity. For example, a study developing potent antihypertriglyceridemic agents synthesized a series of carboxamides specifically from 1-benzothiophene-2-carbonyl chloride, indicating that the 2-position was essential for the desired pharmacology.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] Conversely, many other therapeutic targets require substitution at the 3-position. This demonstrates that the 2- and 3-isomers are not interchangeable; procuring the 3-carbonyl chloride is a mandatory, non-negotiable choice when the target's structure-activity relationship (SAR) demands a 3-substituted benzothiophene scaffold.
| Evidence Dimension | Scaffold Requirement for Biological Activity |
| Target Compound Data | Provides access to 3-substituted benzothiophene derivatives, required for specific therapeutic targets. |
| Comparator Or Baseline | 1-Benzothiophene-2-carbonyl chloride: Provides access to 2-substituted derivatives, which exhibit distinct pharmacological profiles and are active against different therapeutic targets. |
| Quantified Difference | Qualitatively distinct; substitution position determines biological target suitability. |
| Conditions | Synthesis of bioactive carboxamides for SAR studies. |
For researchers in target-driven drug discovery, selecting the correct isomer is fundamental to project success, making this specific compound essential.
The fused benzene ring is critical for high-performance organic electronics. The benzothiophene core is a key component of [1]benzothieno[3,2-b][1]benzothiophene (BTBT), a leading material class for organic field-effect transistors (OFETs).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] The extended, rigid, and planar π-system of the BTBT core, enabled by benzannulation, promotes effective intermolecular orbital overlap in the solid state, which is crucial for efficient charge transport. Derivatives of BTBT have demonstrated high charge carrier mobilities, with values up to 2.0 cm²/V·s.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] A simpler analog based on a thiophene core would lack this extended conjugation, resulting in significantly lower charge mobility and inferior device performance.
| Evidence Dimension | Charge Carrier Mobility in OFETs |
| Target Compound Data | Serves as a precursor to benzothiophene-based materials (e.g., BTBT derivatives) with demonstrated mobilities up to 2.0 cm²/V·s. |
| Comparator Or Baseline | Thiophene-3-carbonyl chloride: Leads to simpler thiophene-based materials which generally exhibit lower mobilities due to a less extended π-system. |
| Quantified Difference | Leads to materials with orders of magnitude higher charge mobility compared to non-benzannulated thiophene analogs. |
| Conditions | Vapor-processed organic field-effect transistor (OFET) devices. |
For materials scientists developing next-generation organic electronics, the benzothiophene core provided by this precursor is essential for achieving high-performance semiconductor properties.
This compound is the right choice for medicinal chemistry programs requiring the synthesis of benzothiophene-3-carboxamide libraries. Its high reactivity allows for direct, coupling-agent-free reactions with a diverse range of amines, simplifying process development and purification for rapid lead optimization.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)]
When SAR data indicates that substitution at the 3-position of the benzothiophene ring is critical for biological activity, this reagent is the specific and necessary choice. It provides unambiguous access to the 3-acyl regioisomer, preventing confounding results that would arise from using an isomeric mixture or the incorrect 2-acyl precursor.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuEsxXd6MM7gg0GHFuzTvvwN752m_gtH7dXPKoWxTj6lY82eDz81mXUf40UM5BL02378XSX2OIYZ_gPz0N-Iq7hr-tJMfI1DAMbY407YBVwtyoHvcm-svO9SVfEMfM2hzvfOVviA%3D%3D)]
In materials science, this compound serves as a key starting material for more complex, π-extended systems like BTBT derivatives. Its use is indicated when the final application goal is a high-mobility organic semiconductor, as the fused benzene ring is a non-negotiable structural feature for achieving high-performance charge transport.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAudlT8OvmCmD6IQoQ8rno7BeWb-ehyqXBB6_7j1j4wPBSYBeSILkUw3tHPRSsMqjbUdWzmKxLoQBEtTn7BJgpdEvB8W0bjdjNb_PmJ_IZO38pyHopv8xU2VNOZrhBXL4eZ6ydQkDxZh4U__xtH94fm4L-u96MPx2gsc-LTL0NB68RjfWpd6WPgWhFnYwOWR8MuEzD88ElUBuiz1Krf69fLednQjKIARDknNe98m3yh9iD)]
Corrosive